An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutics.
Introduction: The Significance of the Benzo[1]annulene Scaffold
The 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one molecule belongs to the class of aminoketones, characterized by the presence of both an amine and a ketone functional group.[2][3] This dual functionality within a tricyclic benzofused seven-membered ring system presents a unique scaffold for chemical exploration. The parent structure, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, and its analogs are recognized as important intermediates in the synthesis of pharmaceuticals and fine chemicals.[4] The broader family of benzo-cycloketones, which includes this scaffold, is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] The introduction of an amino group to this core structure is anticipated to modulate its electronic properties, reactivity, and biological interactions, making it a compelling target for drug discovery programs.
Physicochemical Properties
Detailed experimental data for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not widely available in public literature. However, based on its structure and the general properties of aminoketones, we can infer key characteristics.
Table 1: Physicochemical Properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its Parent Compound
| Property | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (Parent Compound) |
| CAS Number | 3470-55-1 | 826-73-3 |
| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₂O |
| Molecular Weight | 175.23 g/mol | 160.21 g/mol [5] |
| Appearance | Likely a solid at room temperature | Clear, colorless to light orange/yellow liquid or solid[4] |
| Melting Point | Not reported | 202 °C[4] |
| Boiling Point | Not reported | 270 °C (lit.)[4] |
| Density | Not reported | 1.071 g/mL at 25 °C (lit.)[4] |
| Solubility | Expected to have low solubility in water, with increased solubility in organic solvents. Hydrochloride salts would exhibit greater aqueous solubility.[2] | Not specified, but likely soluble in organic solvents. |
| pKa | The amino group is expected to have a pKa in the range of 7-10 for its conjugate acid.[2] | Not applicable |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
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¹H NMR (300 MHz, CDCl₃) δ: 7.69 (d, 1H, J = 8.5 Hz), 6.57 (d, 1H, J = 8.5, 2.2 Hz), 6.47 (d, 1H, J = 2.2 Hz), 2.84 (m, 2H), 2.69 (m, 2H), 1.81 (m, 4H).
Chemical Reactivity and Synthesis
The reactivity of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is governed by the interplay of the aromatic amine and the cyclic ketone.
Reactivity of the Functional Groups
The aminoketone structure allows for a range of chemical transformations:
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Reactions at the Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases.
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Reactions at the Ketone Group: The carbonyl group is electrophilic and can participate in nucleophilic addition reactions, reductions to the corresponding alcohol, and condensations. The α-protons to the ketone are weakly acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile.[2]
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Intramolecular Reactions: The proximity of the amino and ketone groups may facilitate intramolecular cyclization reactions under certain conditions to form novel heterocyclic systems.
Figure 1: Reactivity profile of the aminoketone core.
Synthesis Protocol
A common synthetic route to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one involves an intramolecular Friedel-Crafts acylation of a substituted phenylpentanoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (2000 g).
-
Heating: Heat the PPA to 100 °C with continuous stirring.
-
Addition of Starting Material: To the heated PPA, add 5-(3-acetamidophenyl)pentanoic acid (93.2 g, 396 mmol) in batches over a few minutes.
-
Reaction: Stir the mixture at 100 °C for 3 hours.
-
Quenching: After 3 hours, stop the external heating. While the mixture is still hot, carefully add an ice-water mixture in portions to maintain the temperature between 80-100 °C. Note that this is an exothermic process, and external cooling may be necessary. Continue adding the ice-water mixture until the total volume reaches 4500 mL.
-
Cooling and Neutralization: Cool the mixture to 0-10 °C. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature below 35 °C, until the pH of the aqueous phase reaches 3-4.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic phases.
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of 0-5% diethyl ether in dichloromethane as the eluent.
-
Crystallization: Crystallize the purified product from a dichloromethane/hexane mixture to yield 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (58.5 g, 84% yield).
Figure 2: Synthetic workflow for the target compound.
Relevance in Drug Development and Medicinal Chemistry
While specific biological activity data for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is limited in the public domain, the structural motif is of significant interest in medicinal chemistry. The benzofused seven-membered ring system offers a three-dimensional architecture that can be exploited for binding to biological targets.
Potential Therapeutic Applications
Derivatives of related heterocyclic systems have shown a wide array of pharmacological activities, suggesting potential avenues of investigation for this scaffold:
-
Anticancer Activity: Many heterocyclic compounds are known to possess antitumor properties.[6][7]
-
Antimicrobial and Antiviral Activity: The benzo-cycloketone core has been associated with antibacterial and antiviral effects.[4]
-
Central Nervous System (CNS) Activity: The structural features of this molecule may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.
As a Scaffold for Library Synthesis
The dual functionality of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening. The amino group can be readily derivatized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Figure 3: Role in the drug discovery process.
Conclusion
2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and dual functionality make it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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